molecular formula C17H20N4 B11663870 4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine CAS No. 31639-43-7

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine

Katalognummer: B11663870
CAS-Nummer: 31639-43-7
Molekulargewicht: 280.37 g/mol
InChI-Schlüssel: ZYTPSGWPNMULQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine is a chemical compound with the molecular formula C17H20N4 and a molecular weight of 280.376 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine typically involves the reaction of piperazine with benzyl chloride and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinylmethylidene groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine can be compared with other similar compounds, such as:

    4-benzyl-N-(pyridin-2-ylmethylidene)piperazin-1-amine: This compound has a similar structure but with the pyridinylmethylidene group at a different position.

    4-benzyl-N-(pyridin-3-ylmethylidene)piperazin-1-amine: Another similar compound with the pyridinylmethylidene group at the 3-position. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences in the pyridinylmethylidene group.

Eigenschaften

CAS-Nummer

31639-43-7

Molekularformel

C17H20N4

Molekulargewicht

280.37 g/mol

IUPAC-Name

N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2

InChI-Schlüssel

ZYTPSGWPNMULQX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.